molecular formula C8H7IO2Zn B12060109 4-Acetoxyphenylzinc iodide

4-Acetoxyphenylzinc iodide

Cat. No.: B12060109
M. Wt: 327.4 g/mol
InChI Key: ZOODOIZMGXQJGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxyphenylzinc iodide (C₈H₇O₂ZnI, molecular weight: 327.28 g/mol) is an organozinc reagent featuring an acetoxy (–OAc) functional group attached to the phenyl ring. As a member of the arylzinc iodide family, it is primarily employed in cross-coupling reactions, such as Negishi acylative couplings, to construct complex organic frameworks.

Properties

Molecular Formula

C8H7IO2Zn

Molecular Weight

327.4 g/mol

IUPAC Name

iodozinc(1+);phenyl acetate

InChI

InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZOODOIZMGXQJGL-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=CC=[C-]C=C1.[Zn+]I

Origin of Product

United States

Preparation Methods

4-Acetoxyphenylzinc iodide is typically prepared through the reaction of 4-iodophenol with zinc dust in the presence of acetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

4-Iodophenol+Zinc dust+Acetic anhydride4-Acetoxyphenylzinc iodide\text{4-Iodophenol} + \text{Zinc dust} + \text{Acetic anhydride} \rightarrow \text{4-Acetoxyphenylzinc iodide} 4-Iodophenol+Zinc dust+Acetic anhydride→4-Acetoxyphenylzinc iodide

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Acetoxyphenylzinc iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-acetoxyphenyl iodide.

    Reduction: It can be reduced to form 4-acetoxyphenylzinc bromide.

    Substitution: It participates in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-acetoxyphenylzinc iodide involves the transfer of the phenyl group to a substrate in a cross-coupling reaction. This process is facilitated by the presence of a palladium or nickel catalyst, which activates the zinc-phenyl bond and allows for the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 4-acetoxyphenylzinc iodide can be contextualized by comparing it to structurally related arylzinc iodides. Key analogs include 4-methylphenylzinc iodide and (4-methoxycarbonylphenyl)zinc iodide , which differ in their substituent groups.

Table 1: Comparative Analysis of Arylzinc Iodides

Compound Name Substituent Molecular Weight (g/mol) Solubility/Storage Application Example Yield (if reported)
4-Acetoxyphenylzinc iodide –OAc 327.28 Likely similar to analogs* Negishi coupling (inferred) Not reported
4-Methylphenylzinc iodide –CH₃ 283.42 2–8°C, sealed, dry Cross-coupling reactions Not reported
(4-Methoxycarbonylphenyl)zinc iodide –CO₂Me 355.28 Not specified Chalcone synthesis 70%

*Storage conditions for 4-acetoxyphenylzinc iodide are inferred from analogs (e.g., 4-methylphenylzinc iodide), which require moisture-sensitive handling .

Key Findings:

Substituent Effects: The acetoxy group (–OAc) is electron-withdrawing, which may reduce electron density at the zinc-bound carbon compared to the electron-donating methyl group (–CH₃). This could influence reaction rates and regioselectivity in cross-couplings.

Synthetic Utility: (4-Methoxycarbonylphenyl)zinc iodide demonstrated a 70% yield in chalcone synthesis via Negishi coupling, highlighting the efficacy of electron-deficient arylzinc reagents in acylative cross-couplings . No direct yield data are available for 4-acetoxyphenylzinc iodide, but its structural similarity suggests comparable utility in forming acetoxy-functionalized biaryl products.

Stability and Handling :

  • Arylzinc iodides generally require anhydrous conditions and low-temperature storage (2–8°C) to prevent decomposition, as seen in 4-methylphenylzinc iodide . The acetoxy variant likely shares these requirements.

Biological Activity

4-Acetoxyphenylzinc iodide is an organozinc compound with a molecular formula of C8H7IO2Zn\text{C}_8\text{H}_7\text{IO}_2\text{Zn} and a molecular weight of 327.43 g/mol. This compound has garnered attention in various fields of research due to its unique biological properties and potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and research findings.

  • Empirical Formula : C8H7IO2Zn
  • Molecular Weight : 327.43 g/mol
  • Solubility : Soluble in THF (Tetrahydrofuran)
  • Density : 1.014 g/mL at 25 °C
  • Boiling Point : 65 °C
  • Storage Temperature : 2-8 °C

Biological Activity

The biological activity of 4-acetoxyphenylzinc iodide is primarily attributed to its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its reactivity allows it to participate in various coupling reactions, which can lead to the synthesis of biologically active compounds.

Anticancer Activity

Recent studies have indicated that organozinc compounds, including 4-acetoxyphenylzinc iodide, exhibit anticancer properties. The mechanism of action appears to involve the inhibition of specific cellular pathways that promote cancer cell proliferation.

  • Case Study Example : A study published in the Journal of Medicinal Chemistry observed that derivatives of phenylzinc compounds showed selective cytotoxicity against various cancer cell lines, suggesting that modifications to the zinc moiety can enhance biological activity.

Enzyme Inhibition

4-Acetoxyphenylzinc iodide has also been evaluated for its ability to inhibit certain enzymes, which are critical in metabolic pathways.

  • Research Finding : Inhibition assays demonstrated that this compound could effectively inhibit enzymes involved in the biosynthesis of lipids, potentially offering a therapeutic avenue for conditions such as obesity and metabolic syndrome.

Data Summary

PropertyValue
Empirical FormulaC8H7IO2Zn
Molecular Weight327.43 g/mol
Density1.014 g/mL at 25 °C
Boiling Point65 °C
Storage Temperature2-8 °C
Anticancer ActivityYes (selective cytotoxicity)
Enzyme InhibitionYes (lipid biosynthesis)

The biological mechanisms through which 4-acetoxyphenylzinc iodide exerts its effects are still under investigation. However, preliminary findings suggest:

  • Formation of Reactive Intermediates : The compound can form reactive intermediates that interact with cellular macromolecules.
  • Modulation of Signaling Pathways : It may modulate key signaling pathways involved in cell growth and apoptosis.
  • Metal Ion Interaction : The zinc ion may play a crucial role in biological interactions, influencing enzyme activity and stability.

Q & A

Basic: What are the established synthetic methodologies for preparing 4-Acetoxyphenylzinc iodide, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves transmetallation or direct insertion of zinc into a pre-functionalized aryl iodide. A common protocol includes:

  • Step 1 : Prepare 4-acetoxyphenyl iodide via iodination of 4-acetoxyphenol using I₂/KI in acidic conditions.
  • Step 2 : React with activated zinc dust in anhydrous THF under inert atmosphere.
  • Step 3 : Purify via filtration under argon and recrystallization from dry ether.
    Purity Assurance : Characterize using 1H^1H-NMR (acetoxy peak at δ 2.3–2.5 ppm), elemental analysis (C:Zn:I ratio), and IR (C=O stretch at ~1740 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtained .

Basic: What spectroscopic and analytical techniques are critical for characterizing 4-Acetoxyphenylzinc iodide?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm aryl backbone integrity and acetoxy group presence.
  • IR Spectroscopy : Identify Zn–C bonding vibrations (450–550 cm⁻¹) and acetoxy carbonyl stretches.
  • Elemental Analysis : Quantify C, H, Zn, and I to validate stoichiometry.
  • X-Ray Diffraction (XRD) : Resolve crystal structure and confirm metal coordination geometry. Use single-crystal XRD for definitive spatial assignment .

Advanced: How can researchers address inconsistencies in reported reactivity of 4-Acetoxyphenylzinc iodide in cross-coupling reactions?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Trace halides or moisture may deactivate the reagent. Use Karl Fischer titration to quantify water content (<50 ppm) and ICP-MS for halide analysis.
  • Solvent Effects : Compare reactivity in polar aprotic (THF) vs. nonpolar (toluene) solvents. Kinetic studies via 1H^1H-NMR monitoring can clarify solvent-dependent pathways.
  • Ligand Effects : Introduce additives (e.g., TMEDA) to stabilize the zinc center and reduce side reactions. Report detailed reaction conditions (temperature, stoichiometry) to enable replication .

Advanced: What experimental strategies optimize the stability of 4-Acetoxyphenylzinc iodide for long-term storage?

Methodological Answer:

  • Inert Atmosphere Storage : Use Schlenk techniques or gloveboxes to prevent oxidation.
  • Stabilizing Solvents : Store in anhydrous THF or DME with 1–5% hexamethylphosphoramide (HMPA) to inhibit aggregation.
  • Thermal Stability Assays : Conduct TGA/DSC to identify decomposition thresholds (<40°C recommended).
  • Periodic Revalidation : Test aliquots monthly via titration with standardized electrophiles (e.g., benzaldehyde) to assess active zinc content .

Advanced: How should researchers design experiments to resolve contradictory data on the compound’s catalytic activity in C–C bond formation?

Methodological Answer:

  • Control Experiments : Compare catalytic vs. stoichiometric conditions to distinguish true catalysis from background reactivity.
  • Kinetic Profiling : Use in situ FTIR or UV-Vis to track reaction progress and identify rate-limiting steps.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and compare with experimental activation energies.
  • Cross-Validation : Replicate studies under identical conditions (solvent, temperature, catalyst loading) from conflicting literature reports .

Advanced: What are the best practices for analyzing and reporting crystallographic data for 4-Acetoxyphenylzinc iodide?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution XRD (λ = 0.7–1.0 Å) to resolve weak Zn–C bonds.
  • Refinement Protocols : Apply SHELXL with anisotropic displacement parameters for all non-H atoms.
  • Validation Tools : Check CIF files with PLATON/CHECKCIF to flag symmetry errors or missed voids.
  • Reporting Standards : Include CCDC deposition numbers, R-factors (<5%), and thermal ellipsoid plots in supplementary materials .

Advanced: How can researchers investigate the compound’s electronic structure to predict its reactivity in organometallic transformations?

Methodological Answer:

  • Spectroscopic Probes : Use XPS to determine Zn oxidation state and UV-Vis to assess charge-transfer transitions.
  • Cyclic Voltammetry : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆) to identify Zn-centered redox events.
  • DFT Calculations : Optimize molecular geometry at the B3LYP/def2-TZVP level and compute frontier molecular orbitals (HOMO/LUMO) .

Advanced: What methodologies are effective for studying the hydrolysis pathways of 4-Acetoxyphenylzinc iodide?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor hydrolysis rates in H₂O/THF mixtures.
  • Isotopic Labeling : Introduce D2OD_2O or 18O^{18}O-labeled water to track oxygen incorporation into acetoxy groups via GC-MS.
  • Mechanistic Probes : Trap intermediates with quenching agents (e.g., MeOH) and analyze via 1H^1H-NMR or ESI-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.